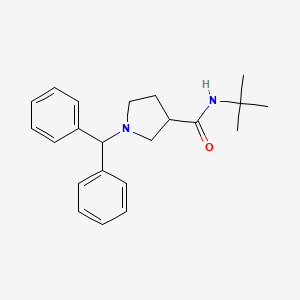

N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be planned on the basis of two main strategies :Molecular Structure Analysis

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique

Synthesis of 1-tert-butyl-2-imidazoline

N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide can be utilized in the synthesis of 1-tert-butyl-2-imidazoline. This compound is formed by reacting N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide with triethylorthoformate. The resulting 1-tert-butyl-2-imidazoline has potential applications in medicinal chemistry, as imidazolines are known to exhibit diverse biological activities .

Formation of an Intramolecular Carbamate Salt

Upon exposure to atmospheric carbon dioxide, N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide rapidly generates a zwitterionic ammonium carbamate salt (CO2N(H)C2H4N(H)2tBu). This intriguing reactivity could find applications in catalysis, CO2 capture, and green chemistry .

Hydroxyalkyl-Substituted Imidazolinium Salt

Sequential reactions of N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide with isobutylene epoxide, hydrochloric acid, and triethylorthoformate lead to the synthesis of a hydroxyalkyl-tethered imidazolinium salt. This compound, [HOC(Me)CHNCHN(CH)tBu][Cl], may have applications in supramolecular chemistry, ligand design, or as a precursor for further functionalization .

These applications highlight the versatility of N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide in various chemical contexts. Researchers can explore its potential in drug development, materials science, and other fields. If you need further details or additional applications, feel free to ask

Orientations Futures

Propriétés

IUPAC Name |

1-benzhydryl-N-tert-butylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O/c1-22(2,3)23-21(25)19-14-15-24(16-19)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKQFZVODUJURW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea](/img/structure/B6476622.png)

![4-{[1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B6476630.png)

![1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6476634.png)

![3-chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6476641.png)

![1-benzyl-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6476651.png)

![2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6476661.png)

![3-methyl-4-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6476669.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide](/img/structure/B6476673.png)

![7-methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B6476675.png)

![1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B6476698.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-6-methoxy-1H-indole](/img/structure/B6476699.png)

![4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B6476708.png)

![1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6476709.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6476721.png)